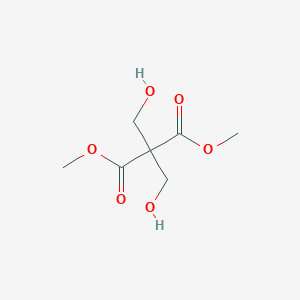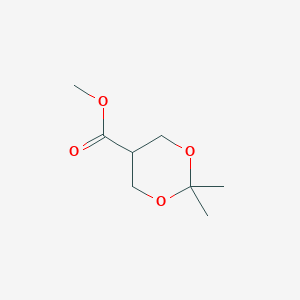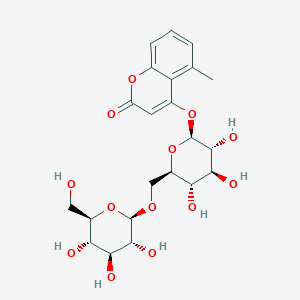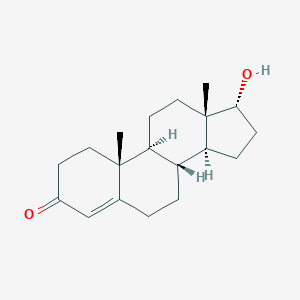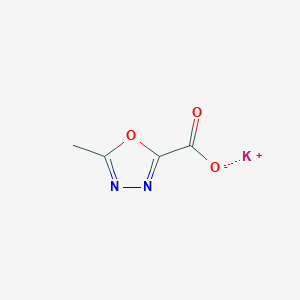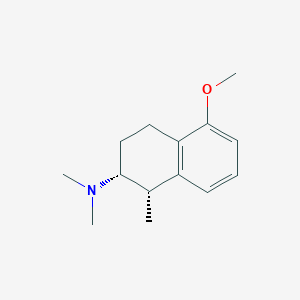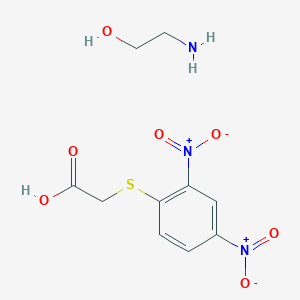
(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related trifluoro and methoxy-substituted compounds has been extensively studied. For instance, Martins and colleagues (2003) demonstrated the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, yielding compounds with good purity and yields by bromination followed by pyridine addition (Martins, 2003). These methodologies could potentially be adapted for the synthesis of "(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one" by altering the halogenation and alkylation steps to introduce the trifluoro and methoxy groups at the desired positions.
Molecular Structure Analysis
The molecular structure and conformations of fluorinated compounds have been a subject of interest. Frogner et al. (2010) investigated the structure of a pentafluorocyclobutene derivative, providing insights into bond lengths and angles that could be relevant to understanding the structural nuances of "this compound" (Frogner et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving trifluoromethyl and methoxy groups have been explored in various studies. Barlow, Haszeldine, and Murray (1980) discussed the ene reactions of trifluoronitrosomethane, which could provide insights into the reactivity of trifluoromethyl-substituted enones like "this compound" (Barlow et al., 1980).
Wissenschaftliche Forschungsanwendungen
Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines, 1,4-Dizepanes, and 1,4-Diazocanes
The compound has been used to synthesize N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes with high efficiency (Mittersteiner et al., 2019).
Efficient Synthesis of (1,2,3‐Triazol‐1‐yl)methylpyrimidines
It serves as an efficient precursor for the synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles (Aquino et al., 2017).
Synthesis and Complexation of Fluorinated 1,3-Enaminoketones
The compound is used for synthesizing various compounds in scientific research, particularly in the context of fluorinated 1,3-enaminones with terminal CC bonds (Zhilina et al., 2012).
Interaction with C-nucleophiles
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a related compound, reacts with phenylmagnesium bromide and organozinc compounds, leading to various substitution and addition products (Gorbunova et al., 1993).
Synthesis of Highly Functionalized 4-Amino-2-(trifluoromethyl)-1H-pyrroles
The reaction of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines is highly selective, used for synthesizing specific pyrrole derivatives (Zanatta et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNIYNVIHHABIV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135351-20-1 | |
| Record name | (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one a valuable building block in organic synthesis?
A1: this compound possesses several structural features that make it attractive for synthetic chemists. The molecule contains an electrophilic carbon atom (beta to the carbonyl) that is susceptible to nucleophilic attack. [, , ] Additionally, the presence of the trifluoromethyl group can enhance the reactivity of nearby functional groups and introduce valuable physicochemical properties to the final products. [, , ] Finally, the enone moiety can participate in various cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. [, , ]
Q2: Can you provide specific examples of how this compound has been utilized in the synthesis of heterocyclic compounds?
A2: Certainly! One prominent example is its use in the synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine derivatives. [] This methodology involves a two-step process: first, this compound undergoes a substitution reaction with sodium azide, replacing the bromine atom with an azide group. The resulting azide derivative then undergoes a click reaction with various alkynes, affording the corresponding triazole-containing intermediates. These intermediates are then cyclized with 2-methylisothiourea sulfate to yield the desired (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles. []
A3: When this compound reacts with primary aliphatic amines, researchers observed the selective formation of either 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles or β-enaminones depending on the amount of amine used and the reaction conditions employed. [] This control over product selectivity highlights the versatility of this compound as a starting material for accessing different classes of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)

![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)

